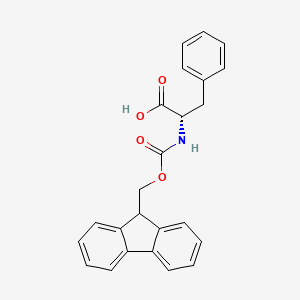

Fmoc-Phe-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a pivotal amino acid derivative in the field of biochemistry, primarily serving as a fundamental building block in solid-phase peptide synthesis (SPPS). Its unique structural characteristics, particularly the fluorenylmethyloxycarbonyl (Fmoc) protecting group, allow for the controlled and efficient assembly of peptide chains. This technical guide provides an in-depth exploration of the properties, applications, and experimental protocols associated with this compound, offering valuable insights for researchers and professionals in peptide chemistry and drug development.

Core Properties of this compound

This compound is a white to off-white crystalline powder with well-defined physical and chemical properties that are critical for its function in peptide synthesis.[1][2] The bulky, hydrophobic Fmoc group and the phenyl side chain of phenylalanine contribute to its solubility characteristics and handling properties.

| Property | Value |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol [3] |

| CAS Number | 35661-40-6 |

| Appearance | White to light yellow crystal powder[1] |

| Melting Point | 180-188 °C[1] |

| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] Highly hydrophobic. |

| Storage Temperature | 2-8°C[4] |

| Optical Rotation | [α]20/D −37°, c = 1 in DMF |

The Central Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[5] In this methodology, the peptide chain is assembled stepwise while anchored to an insoluble resin support. The Fmoc group serves as a temporary protecting group for the α-amino group of phenylalanine, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[5]

The SPPS cycle involving this compound can be broken down into three key stages: deprotection, coupling, and washing.

Experimental Protocols

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the piperidine solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[6]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

Caption: Fmoc deprotection workflow.

This protocol details the coupling of this compound to the deprotected N-terminus of the resin-bound peptide chain.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF

Procedure:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the this compound solution to pre-activate the carboxylic acid group.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Caption: Peptide coupling workflow.

This protocol outlines the cleavage of the synthesized peptide from the resin support and the removal of any side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[7]

-

Cold diethyl ether

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Dry the purified peptide under vacuum.

Caption: Cleavage and deprotection workflow.

Beyond SPPS: Expanding Applications of this compound

While its role in SPPS is paramount, the applications of this compound extend to other areas of biochemical research and materials science.

-

Biomaterials: this compound and its dipeptide derivative, Fmoc-Phe-Phe-OH, are known to self-assemble into hydrogels.[1] These biocompatible and biodegradable materials show great promise in tissue engineering, regenerative medicine, and drug delivery systems.[8]

-

Drug Development: As a key component in the synthesis of peptide-based therapeutics, this compound is instrumental in the development of new drugs, including enzyme inhibitors and peptide vaccines.[6]

-

Biochemical Probes: The ability to incorporate this compound into custom peptide sequences allows for the creation of molecular probes to study protein-protein interactions and enzyme mechanisms.[6]

Synthesis of this compound

For researchers interested in the preparation of this key reagent, this compound is typically synthesized by reacting L-phenylalanine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol for this compound Synthesis

Materials:

-

L-phenylalanine

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Dioxane

-

9-fluorenylmethyl-chloroformate (Fmoc-Cl)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve L-phenylalanine in a mixture of 10% aqueous Na₂CO₃ and dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Fmoc-Cl in dioxane to the L-phenylalanine solution with vigorous stirring.

-

Allow the reaction to proceed at 0°C for 4 hours and then at room temperature overnight.

-

Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the this compound product.

-

Filter the white precipitate, wash with water, and dry under vacuum to yield this compound.[9]

Conclusion

This compound is an indispensable tool in modern biochemistry and drug discovery. Its well-characterized properties and central role in solid-phase peptide synthesis enable the creation of a vast array of peptides for research, therapeutic, and diagnostic applications. The detailed protocols and data presented in this guide are intended to equip researchers and scientists with the knowledge required to effectively utilize this compound in their endeavors, fostering further innovation in the exciting field of peptide science.

References

- 1. This compound | 35661-40-6 [chemicalbook.com]

- 2. This compound - CAS# 35661-40-6 - Activotec [activotec.com]

- 3. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), a cornerstone reagent in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, synthesis, and key applications, including solid-phase peptide synthesis (SPPS), its role in hydrogel formation, and its emerging antibacterial activities.

Core Properties of this compound

This compound is an N-terminally protected amino acid derivative of L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, crucial for the stepwise synthesis of peptides.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 35661-40-6 | [3][4][5][6] |

| Molecular Weight | 387.43 g/mol | [3][4][5][7][8] |

| Molecular Formula | C₂₄H₂₁NO₄ | [3][4][5][7][8] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 180-187 °C | [4][8] |

| Optical Activity | [α]20/D −37° (c = 1 in DMF) | [4][8] |

| Storage Temperature | 2-8°C | [4][8] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of L-phenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][9][10] Careful control of pH, temperature, and solvent is essential to ensure high yield and prevent racemization.[2]

Experimental Protocol: Synthesis of this compound

A representative laboratory-scale synthesis protocol is as follows:

-

Dissolve L-phenylalanine in a 10% aqueous sodium carbonate solution.[9]

-

Separately, dissolve Fmoc-Cl in dioxane.[9]

-

Add the Fmoc-Cl solution to the L-phenylalanine solution while stirring at 0°C.[9]

-

Allow the reaction mixture to stir at 0°C for 4 hours and then at room temperature for 18 hours.[9]

-

Following the reaction, add water and wash the aqueous layer with diethyl ether.[9]

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.[9]

-

Filter and dry the resulting white powder to yield this compound.[9]

Experimental Protocol: Purification of this compound

For applications requiring high purity, such as peptide synthesis, further purification may be necessary.

-

Suspend crude this compound in toluene.[7]

-

Heat the mixture to 50°C and stir for 1 hour.[7]

-

Cool the mixture to 30±5°C and continue stirring for 2 hours.[7]

-

Filter the suspension and wash the collected solid with toluene.[7]

-

Dry the purified this compound under vacuum at 50°C.[7]

Key Applications

Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that allows for the efficient assembly of peptide chains on a solid support.[1][11][12] The Fmoc group protects the N-terminal amine of the amino acid, which is deprotected in a controlled manner at each cycle of the synthesis.[1]

The following protocol outlines the key steps for coupling this compound to a growing peptide chain on a resin support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.[13][14]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-Dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the peptide-resin.[13][14] This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes).[13]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.[13]

-

Amino Acid Activation and Coupling:

-

Dissolve this compound and an activating agent (e.g., HBTU, DIC/HOBt) in DMF.[1][15]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.[15]

-

Add the activated this compound solution to the deprotected peptide-resin.[13]

-

Allow the coupling reaction to proceed for a specified time (e.g., 2 hours).[13]

-

-

Washing: Wash the resin with DMF to remove excess reagents.[13]

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Self-Assembly and Hydrogel Formation

This compound has the remarkable ability to self-assemble into hydrogels under specific conditions.[3][4][5] This process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding.[4][16] These hydrogels are being explored for various biomedical applications, such as controlled drug release and tissue engineering.[4][5]

-

Solubilization: Disperse this compound in a buffer solution (e.g., phosphate-buffered saline, PBS) at a concentration above its critical gelation concentration.[4]

-

pH Adjustment/Stimulus: Induce self-assembly by adjusting the pH or applying a physical stimulus like heat.[4][5] For instance, lowering the pH can trigger gelation.[6]

-

Gel Formation: Allow the solution to stand undisturbed until a stable hydrogel is formed.[4] This process involves the formation of fibrillar networks that entrap water.[5]

Caption: Self-assembly of this compound into a hydrogel network.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18] Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.[17] this compound has also been shown to inhibit biofilm formation and eradicate existing biofilms.[19]

This compound exhibits surfactant-like properties.[17][18][19] At higher concentrations, it is believed to permeabilize and disrupt the integrity of the bacterial cell membrane, leading to cell death.[18] At lower concentrations, it may interfere with cellular processes by reducing glutathione levels.[17][18] The anti-biofilm activity is attributed to its ability to reduce extracellular matrix components.[19]

Caption: Proposed mechanisms of this compound antibacterial activity.

Conclusion

This compound is a versatile and indispensable tool in the fields of peptide chemistry, materials science, and pharmacology. Its well-defined properties and reactivity make it a reliable component for the synthesis of complex peptides. Furthermore, its ability to self-assemble into functional biomaterials and its inherent antibacterial properties open up exciting avenues for the development of novel therapeutics and biomedical devices. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 3. Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpamc.com [ajpamc.com]

- 8. This compound 98 35661-40-6 [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. omizzur.com [omizzur.com]

- 11. nbinno.com [nbinno.com]

- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chempep.com [chempep.com]

- 16. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 19. Antibiofilm activity of Fmoc-phenylalanine against Gram-positive and Gram-negative bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a direct result of its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of the Fmoc group, its mechanism of action, applications, and the quantitative data that governs its successful implementation.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate used to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][3] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to avoid the formation of dipeptide byproducts.[1][2]

The utility of the Fmoc group is rooted in its susceptibility to cleavage under mild basic conditions.[4][5] The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic, enabling its removal through a β-elimination mechanism in the presence of a weak base, typically a secondary amine like piperidine.[1][6]

Mechanism of Fmoc Protection and Deprotection

Protection: The protection of an amino acid's α-amino group involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl).[4][7] This reaction is typically carried out under basic conditions to neutralize the acid generated.[7]

Deprotection: The deprotection of the Fmoc group is a critical, repeated step in the SPPS cycle. It proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]

-

β-Elimination: This abstraction forms a stabilized fluorenyl anion, which then initiates a β-elimination, releasing the highly reactive dibenzofulvene (DBF) intermediate and a carbamic acid derivative of the peptide.[4][6]

-

Decarboxylation & Scavenging: The carbamic acid spontaneously decarboxylates to liberate the free N-terminal amine of the peptide chain.[8] The released DBF is trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[6][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (tert-butyl) strategy is the most widely used method in SPPS.[9] It relies on the orthogonality of the base-labile Nα-Fmoc group and the acid-labile side-chain protecting groups (like tBu, Boc, and Trt).[2][3] This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protections, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2][5]

A typical Fmoc-SPPS cycle involves the following steps:[2][7]

-

Resin Swelling: The solid support is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[7]

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed with a solution of 20% piperidine in DMF.[2][10]

-

Washing: The resin is washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.[7]

-

Amino Acid Coupling: The next incoming Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to react with the free N-terminal amine.[2][7]

-

Washing: The resin is washed to remove unreacted reagents and byproducts, completing the cycle.

This cycle is repeated for each amino acid in the desired peptide sequence.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc chemistry is governed by the kinetics of deprotection and coupling reactions. The following tables summarize key quantitative data for the optimization of synthesis protocols.

Table 1: Kinetics of Fmoc Deprotection with Various Bases

| Base (in DMF) | Concentration (v/v) | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |

| Piperidine | 20% | ~6-7 seconds | [1][11][12] |

| Piperazine | 5% | ~30 seconds | [12] |

| Morpholine | 50% | ~1 minute | [12] |

| DBU / Piperidine | 2% / 2% | Rapid (exact t½ not specified) | [8] |

Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference |

| HCTU | 2 x 20 min | 90.84 | 77.68 | [1] |

| COMU | 2 x 1 min | 90.84 | 77.68 | [1] |

| HATU | 2 x 1 min | 83.63 | 70.27 | [1] |

| PyBOP | 2 x 1 min | 48.11 | 70.27 | [1] |

Table 3: UV-Monitoring of Fmoc Deprotection

| Species | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference(s) |

| Dibenzofulvene-piperidine adduct | ~301 nm | 7,800 M⁻¹cm⁻¹ | DMF | [13][14][15] |

| Dibenzofulvene-piperidine adduct | ~290 nm | 5,800 M⁻¹cm⁻¹ | DMF | [14] |

Key Experimental Protocols

Protocol 1: General Procedure for Fmoc Protection of an Amino Acid

This protocol describes the synthesis of an Fmoc-protected amino acid using Fmoc-OSu.[1][7]

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[7]

-

Addition of Fmoc-OSu: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[1][7]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[1][7]

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of the Fmoc-amino acid will form.[1]

-

Extraction: Extract the precipitated Fmoc-amino acid with an organic solvent such as ethyl acetate.[7]

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[7] A typical yield for this reaction is over 90%.[1]

Protocol 2: Standard Fmoc Deprotection Cycle in SPPS

This protocol outlines the steps for removing the Fmoc group from a resin-bound peptide during SPPS.[1][7][16]

-

Resin Preparation: Ensure the peptide-resin is swelled in a suitable reaction vessel. Drain the solvent (e.g., DMF).[7][16]

-

Initial Deprotection: Add a 20% solution of piperidine in DMF to the resin. Mix or agitate for 3-5 minutes.[1][7]

-

Final Deprotection: Add a fresh portion of 20% piperidine in DMF and mix for an additional 10-15 minutes.[1][7]

-

Drain: Drain the solution. The combined filtrates can be used to quantify the deprotection extent by measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[1][13]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][16] The resin is now ready for the next amino acid coupling step.

Visualizing the Core Processes

The following diagrams illustrate the key chemical mechanisms and workflows central to the application of the Fmoc protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 3. academic.oup.com [academic.oup.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Synthesis and Purification of Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of therapeutic peptides and other complex peptide structures. The purity and quality of this compound are paramount, directly impacting the yield and purity of the final synthesized peptide. This technical guide provides an in-depth overview of the common synthesis and purification methods for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its preparation and quality control.

Synthesis of this compound: Protecting the Amino Group

The synthesis of this compound involves the protection of the α-amino group of L-phenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting L-phenylalanine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The basic environment deprotonates the amino group, rendering it nucleophilic for attack on the electrophilic Fmoc reagent.

A common method involves dissolving L-phenylalanine in an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, and then adding the Fmoc-reagent dissolved in an organic solvent like dioxane or acetone.[1][2] The reaction is typically stirred for several hours at room temperature.

Quantitative Data on Synthesis

The yield of this compound synthesis can vary depending on the specific reagents and reaction conditions used. The following table summarizes quantitative data from a representative synthesis protocol.

| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield | Reference |

| L-Phenylalanine | Fmoc-Cl | 10% Na₂CO₃ (aq) | Dioxane | 4h at 0°C then 18h at RT | 82% | [1] |

| L-Phenylalanine | Fmoc-OSu | Na₂CO₃ | Dioxane/Water | Overnight | >90% | [3] |

Experimental Protocol: Synthesis of this compound with Fmoc-Cl

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

L-Phenylalanine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

In a flask, dissolve L-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.[1]

-

In a separate flask, dissolve Fmoc-Cl (0.995 equivalents) in dioxane.[1]

-

Cool the L-phenylalanine solution to 0°C in an ice bath.

-

Slowly add the Fmoc-Cl solution to the L-phenylalanine solution with vigorous stirring.[1]

-

Stir the reaction mixture at 0°C for 4 hours and then at room temperature for 18 hours.[1]

-

After the reaction is complete, add a significant volume of water to the mixture.[1]

-

Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts.[1][2]

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the this compound.[1][2]

-

Filter the white precipitate and wash it with water.

-

Dry the product under vacuum to obtain crude this compound.[1]

Purification of this compound: Achieving High Purity

The purity of this compound is crucial for successful peptide synthesis. Impurities can lead to side reactions and the formation of deletion or truncated peptide sequences.[4] The two primary methods for purifying crude this compound are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. Toluene is a commonly used solvent for the recrystallization of this compound.[5][6]

Column chromatography is another effective purification method, particularly for removing impurities with similar solubility profiles to the product. Flash column chromatography using silica gel is a common approach.[7]

Quantitative Data on Purification

The effectiveness of a purification method is determined by the final purity and the recovery yield.

| Purification Method | Solvent/Mobile Phase | Starting Material | Final Purity | Yield | Reference |

| Recrystallization | Toluene | 100g Crude this compound | >99% (Implied) | 98g (98%) | [5] |

| Flash Column Chromatography | Dichloromethane/Methanol | Crude reaction mixture | High (not specified) | Not specified | [7] |

| Recrystallization | Ethanol/Water | Crude N-FMOC-amino acid | "Pure crystal product" | Not specified | [8] |

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound by recrystallization.

Materials:

-

Crude this compound

-

Toluene

Procedure:

-

Place the crude this compound (e.g., 100g) in a suitable flask.[5]

-

Add toluene (e.g., 600ml) to the flask.[5]

-

Heat the mixture to 50°C with stirring and maintain this temperature for 1 hour to ensure complete dissolution.[5][6]

-

Slowly cool the solution to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystal formation.[5][6]

-

Filter the crystallized product and wash the collected solid with a small amount of cold toluene.[5][6]

-

Dry the purified this compound under vacuum at 50°C to remove any residual solvent.[5][6]

Conclusion

The successful synthesis and rigorous purification of this compound are critical first steps in the production of high-quality peptides for research and pharmaceutical development. The methods outlined in this guide, from the initial Fmoc protection of L-phenylalanine to the final purification by recrystallization or chromatography, provide a solid foundation for obtaining this essential building block with the high purity required for demanding applications. By carefully controlling reaction conditions and employing effective purification strategies, researchers can ensure the integrity of their peptide synthesis workflows.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 4. kilobio.com [kilobio.com]

- 5. ajpamc.com [ajpamc.com]

- 6. ajpamc.com [ajpamc.com]

- 7. Page loading... [guidechem.com]

- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

The Solubility Profile of Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Solubility of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) in Various Solvents for Applications in Peptide Synthesis and Drug Development.

This technical guide provides a detailed overview of the solubility of this compound, a cornerstone amino acid derivative in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high coupling efficiencies, and ultimately achieving high-purity synthetic peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent's polarity and its ability to form favorable intermolecular interactions with the solute. Below is a summary of available quantitative and qualitative solubility data for this compound in common laboratory solvents.

| Solvent | Chemical Formula | Solvent Type | Solubility (mg/mL) | Molarity (mol/L) | Observations |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~193.7 | ~0.50 | Clearly soluble at a concentration of 25 mmole in 50 ml. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 | 0.258 | Sonication may be required for complete dissolution.[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | - | Dissolves well; a common solvent for SPPS.[2] |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble | - | Limited solubility.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Slightly Soluble | - | Generally not a good solvent for Fmoc-amino acids, though some solubility is observed. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aether | Moderately Soluble | - | Estimated based on the general solubility of Fmoc-amino acids. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Slightly Soluble | - | Estimated based on the general solubility of Fmoc-amino acids. |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | - | Limited solubility is expected due to the polar protic nature of the solvent. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | - | Limited solubility is expected. |

| Water | H₂O | Polar Protic | Sparingly Soluble | - | This compound is considered poorly soluble in water.[4] |

Note: The molecular weight of this compound is 387.43 g/mol . Molarity calculations are based on this value. Some solubility data, particularly for THF, ACN, alcohols, and DCM, are estimations based on the general behavior of Fmoc-protected amino acids and should be confirmed experimentally for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of this compound in a given solvent.

2.1. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

2.2. Procedure

-

Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound. A reverse-phase C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Detection is commonly performed at 265 nm, the characteristic absorbance wavelength of the Fmoc group.

-

Quantification: Calculate the solubility by multiplying the measured concentration from the HPLC analysis by the dilution factor.

2.3. Workflow for Solubility Determination

Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-amino acids is a critical factor in the efficiency and success of SPPS. Inadequate solubility can lead to several issues, including:

-

Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete coupling with the N-terminal amine of the growing peptide chain.

-

Aggregation: Poorly soluble protected amino acids can aggregate, further hindering their reactivity and potentially leading to the formation of deletion sequences in the final peptide.

-

Clogging of Automated Synthesizers: In automated peptide synthesis, undissolved particles can block the fluidic pathways of the instrument, causing interruptions and potential damage.

DMF is the most commonly used solvent in Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. NMP is another effective solvent, often used for difficult sequences or when aggregation is a concern. The choice of solvent can significantly impact the outcome of a peptide synthesis, and a thorough understanding of the solubility of each building block is essential for protocol optimization.

Workflow for a Typical Fmoc-SPPS Coupling Cycle

The following diagram illustrates the key steps in a single amino acid coupling cycle during Fmoc-based solid-phase peptide synthesis, where the solubility of this compound is crucial for the coupling step.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in various solvents, highlighting the importance of this parameter in the context of solid-phase peptide synthesis. The provided data and experimental protocol serve as a valuable resource for researchers and professionals in the field, enabling more informed decisions in solvent selection and the optimization of peptide synthesis protocols. Accurate determination and consideration of solubility are paramount for the successful synthesis of high-quality peptides for research and therapeutic development.

References

Technical Guide: Storage and Handling of Fmoc-Phe-OH

Audience: Researchers, scientists, and drug development professionals

This guide provides an in-depth overview of the essential storage and handling conditions for N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the reagent's stability, maximizing experimental success, and maintaining laboratory safety.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its high hydrophobicity influences its solubility and handling characteristics.[1][3] Key quantitative properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₁NO₄ | [2][4][5] |

| Molecular Weight | 387.43 g/mol | [4][5] |

| Melting Point | 180 - 188 °C | [6][7][8][9] |

| Appearance | White to off-white/beige powder | [1][2][4][6] |

| Optical Rotation [α]²⁰/D | -37° to -39.5° (c=1 in DMF) | [1][2][7] |

| Purity (Typical) | ≥98.0% | [7][8] |

| Solubility (DMSO) | 100 mg/mL (258.11 mM); requires sonication | [4] |

| Solubility (Other) | Dissolves well in DMF and NMP; slightly soluble in Chloroform | [1][3] |

Storage Conditions

Proper storage is crucial to prevent the degradation of this compound, primarily through hydrolysis of the Fmoc protecting group.[10] Recommendations vary for the solid compound versus solutions.

| Form | Temperature | Recommended Duration | Key Considerations | References |

| Solid (Powder) | -20°C | Up to 3 years (Long-term) | Optimal for preserving integrity. | [4] |

| 2°C to 8°C | Up to 2 years (Short to Mid-term) | A common and effective storage temperature. | [2][4][6][7][9] | |

| In Solvent | -80°C | Up to 6 months | Preferred for long-term solution storage. | [4] |

| -20°C | Up to 1 month | Suitable for short-term working solutions. | [4] |

General Storage Recommendations:

-

Keep Dry: Store in a tightly closed container in a dry, well-ventilated place.[6][11][12]

-

Avoid Freeze-Thaw Cycles: For solutions, aliquot into single-use vials before freezing to prevent degradation from repeated temperature changes.[4][10]

Caption: Decision workflow for this compound storage.

Handling and Safety Precautions

While not classified as hazardous under OSHA, this compound can be an irritant.[11][12] Following standard laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety goggles or glasses.[5][6][10]

-

Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[6][10][11]

-

Avoiding Contact: Prevent direct contact with skin and eyes.[9][11][12] Do not breathe dust.[9]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[12]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6][11] Do not allow the product to enter drains.[6][11][12]

Caption: Standard safety protocol for handling this compound.

Experimental Protocols

This compound is a cornerstone reagent for Fmoc-based solid-phase peptide synthesis (SPPS).[1][5]

Protocol 4.1: Preparation of a Stock Solution

This protocol describes the preparation of a 0.5 M stock solution in Dimethylformamide (DMF).

-

Preparation: Under a fume hood, weigh 1.937 g of this compound (MW: 387.43 g/mol ) into a clean, dry 10 mL volumetric flask.

-

Dissolution: Add approximately 7 mL of anhydrous DMF. If dissolution is slow, the mixture can be gently agitated or sonicated.[4]

-

Final Volume: Once fully dissolved, add DMF to bring the final volume to the 10 mL mark.

-

Storage: Tightly cap the flask, label it with the compound name, concentration, and date, and store it according to the guidelines in Section 2 (e.g., aliquot and freeze at -20°C for short-term use).[4]

Protocol 4.2: Standard Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling this compound to a resin-bound peptide chain that has a free N-terminal amine.

-

Resin Preparation: Ensure the solid-phase resin with the N-terminally deprotected peptide is washed and swollen in a suitable solvent like DMF.

-

Activation of this compound:

-

In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of an activating agent (e.g., HBTU) in DMF.

-

Add 8 equivalents of a base, typically Diisopropylethylamine (DIPEA), to the activation mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the prepared resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.

-

Washing: After the coupling period, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a successful coupling.

-

Proceed to Deprotection: The resin is now ready for the Fmoc deprotection step to elongate the peptide chain further.

Caption: Workflow for an this compound coupling cycle in SPPS.

References

- 1. This compound | 35661-40-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 98 35661-40-6 [sigmaaldrich.com]

- 8. This compound Novabiochem 35661-40-6 [sigmaaldrich.com]

- 9. This compound [chembk.com]

- 10. kilobio.com [kilobio.com]

- 11. peptide.com [peptide.com]

- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

An In-depth Technical Guide to the Safe Handling of Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), a crucial reagent in peptide synthesis and other advanced applications. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

While some safety data sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), others indicate potential for irritation. Given the conflicting data, it is prudent to handle the compound as a potential irritant.

GHS Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) - Recommended as a precaution |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P273: Avoid release to the environment.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Appearance | White to off-white or beige powder[1] |

| CAS Number | 35661-40-6[1][2][3] |

| Molecular Formula | C₂₄H₂₁NO₄[1] |

| Molecular Weight | 387.43 g/mol [1] |

| Melting Point | 180 - 187 °C[1][3] |

| Solubility | Soluble in DMF and NMP; slightly soluble in Chloroform and DMSO[3][4] |

| Stability | Stable under recommended storage conditions[5] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the quality of this compound.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. Use a fume hood or provide appropriate exhaust ventilation where dust may be formed.[1][2][6]

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1][2] |

| Skin Protection | Wear impervious clothing and handle with gloves. Inspect gloves prior to use.[2][6] |

| Respiratory Protection | For nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[1] |

Handling Procedures

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

General Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep the container tightly closed.[1][2][6]

-

Recommended Temperature: Recommended storage temperatures vary, with 2-8°C being common for short-term storage.[1][3] For long-term storage, -20°C is advised to prevent degradation.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

In case of exposure or emergency, follow these first-aid measures and seek medical attention.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] |

Spill and Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[2][8]

-

Environmental Precautions: Prevent product from entering drains.[1][2]

-

Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

-

Hazardous Combustion Products: Carbon oxides and nitrogen oxides (NOx).[1]

Disposal Considerations

Dispose of contaminated materials and unused product in accordance with local, state, and federal regulations. Do not allow the product to enter drains or the environment.[1][2]

Toxicological and Ecological Information

-

Acute Toxicity: No data available.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Ecological Information: Avoid release to the environment.[2] One source suggests it may cause long-lasting harmful effects to aquatic life.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. This compound | 35661-40-6 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and quantitative data to facilitate the efficient and high-purity synthesis of phenylalanine-containing peptides.

Core Principles of Fmoc-SPPS

Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein synthesis.[1] The methodology relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis cycle consists of three primary stages: Fmoc deprotection, amino acid coupling, and washing steps to remove excess reagents and byproducts.[2]

The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which prevents unwanted side reactions and ensures the correct peptide sequence.[2] Reactive side chains of amino acids are protected by acid-labile groups, providing an orthogonal protection strategy.[3] This allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[3]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence, the solid support used, and the scale of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient peptide synthesis, as it allows for optimal diffusion of reagents.

Protocol:

-

Place the desired amount of resin (e.g., Wang resin for C-terminal carboxylic acids or Rink Amide resin for C-terminal amides) in a reaction vessel.[4]

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[5][6]

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[5]

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a mild base, most commonly piperidine.[1]

Protocol:

-

Drain the swelling solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.[7]

-

Agitate the mixture for an initial 3 minutes, then drain the solution.[8]

-

Add a fresh aliquot of the 20% piperidine in DMF solution.

-

Continue agitation for an additional 10-15 minutes to ensure complete deprotection.[5]

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 washes with DMF.[5]

This compound Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin is a critical step that forms the peptide bond. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis.

Protocol (using HBTU/DIPEA):

-

In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent and an organic base in DMF.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The coupling time can vary from 30 to 120 minutes depending on the sequence and coupling reagents used.[5][9]

-

Monitor the completion of the coupling reaction using a qualitative colorimetric test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.[5][10]

-

If the coupling is incomplete (positive Kaiser test), a second coupling step (double coupling) can be performed with fresh reagents.[10]

-

Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[5]

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Fmoc-SPPS of phenylalanine-containing peptides.

Table 1: Reagent Equivalents for this compound Coupling

| Reagent | Equivalents (relative to resin loading) | Reference |

| This compound | 3 - 5 | [5][7] |

| HBTU | 2.9 - 5 | [5][9] |

| HATU | 2.9 - 4.5 | [5][7] |

| DIC | 3 - 5 | [5][9] |

| HOBt | 3 - 5 | [5][9] |

| DIPEA | 6 - 10 | [5][9] |

Table 2: Typical Reaction Times for Fmoc-SPPS Steps

| Step | Reagent/Condition | Time | Reference |

| Resin Swelling | DMF or DCM | 30 - 60 min | [5] |

| Fmoc Deprotection | 20% Piperidine in DMF | 15 - 20 min (total) | [5] |

| This compound Coupling (HBTU) | Room Temperature | 30 - 60 min | [5] |

| This compound Coupling (HATU) | Room Temperature | 20 - 45 min | [5] |

| This compound Coupling (DIC/HOBt) | Room Temperature | 60 - 120 min | [5] |

| Final Cleavage | 95% TFA Cocktail | 2 - 3 hours | [10] |

Monitoring and Purity Analysis

To ensure the quality of the synthesized peptide, monitoring the synthesis at key stages and purifying the final product is essential.

-

Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines. It is performed after the deprotection and coupling steps to monitor their completion.[10]

-

High-Performance Liquid Chromatography (HPLC): A powerful analytical technique for assessing the purity of the crude peptide and for purifying the final product.[11]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.[11]

Visualizing the Workflow and Chemistry

To further clarify the process, the following diagrams illustrate the experimental workflow and the key chemical transformations involved in this compound SPPS.

Caption: Experimental workflow for Fmoc-SPPS.

Caption: Key chemical reactions in Fmoc-SPPS.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. benchchem.com [benchchem.com]

- 10. kilobio.com [kilobio.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Standard Fmoc-Phe-OH Coupling Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard reaction conditions for the coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) in solid-phase peptide synthesis (SPPS). Detailed protocols and quantitative data are presented to facilitate reproducible and efficient peptide synthesis.

Introduction

Fmoc-L-phenylalanine (this compound) is a fundamental building block in the Fmoc-based solid-phase synthesis of peptides.[1] The efficiency of its incorporation into a growing peptide chain is critical for the overall yield and purity of the final product. The coupling reaction involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amine of the N-terminal amino acid on the solid support. This process is repeated in a cyclical manner to elongate the peptide chain.[2] The choice of coupling reagents, base, and solvent system significantly influences the reaction kinetics and the prevention of side reactions.[3]

Quantitative Data Summary

The following tables summarize common reagents and conditions for this compound coupling, providing a comparative overview for experimental design.

Table 1: Common Coupling Reagents for this compound

| Coupling Reagent | Chemical Name | Key Features | Typical Equivalents (relative to resin loading) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, efficient, and cost-effective.[4] | 1.9 - 5.0 |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, recommended for difficult couplings and sterically hindered amino acids.[4][5] | 1.9 - 4.5 |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar reactivity to HATU but often more cost-effective.[5] | 1.9 - 4.0 |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classical and effective carbodiimide activation method.[3][6] | DIC: 2.0 - 5.5, HOBt: 2.0 - 5.5 |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Strong coupling reagent with high chemoselectivity.[4] | 2.0 |

Table 2: Common Bases for this compound Coupling

| Base | Chemical Name | Key Features | Typical Equivalents (relative to this compound) |

| DIPEA (DIEA) | N,N-Diisopropylethylamine | A non-nucleophilic base, widely used in SPPS.[1] | 2.0 - 6.0 |

| NMM | N-Methylmorpholine | An alternative non-nucleophilic base.[5] | 2.0 - 4.0 |

| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | A sterically hindered base, sometimes used to minimize side reactions.[5] | 2.0 - 4.0 |

Table 3: Standard Reaction Parameters

| Parameter | Typical Conditions | Notes |

| Solvent | DMF (N,N-Dimethylformamide) | High-purity, amine-free DMF is crucial. DCM (Dichloromethane) can be used, sometimes in a mixture with DMF.[3][7] |

| Reaction Temperature | Room Temperature (20-25°C) | Exothermic reactions may occur, but temperature control is not usually required for standard couplings.[4] |

| Reaction Time | 15 minutes - 2 hours | Can be extended for difficult couplings (e.g., up to 12 hours).[5] Reaction completion should be monitored. |

| This compound Purity | ≥99% | High purity is essential to avoid contaminants that can interfere with the reaction.[1] |

Experimental Protocols

The following protocols outline the key steps in a standard this compound coupling cycle during solid-phase peptide synthesis.

Resin Preparation

-

Resin Swelling: Swell the resin (e.g., Wang resin, Rink Amide resin) in DMF for at least 30-60 minutes before the first coupling step.[1][5] This ensures optimal reaction kinetics by allowing reagents to access the reactive sites within the resin beads.[8]

Fmoc Deprotection

-

Piperidine Treatment: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.[5]

-

Incubation: Gently agitate the resin mixture for 5-10 minutes at room temperature.[3]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[5]

This compound Coupling Protocol (using HBTU/DIPEA)

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (2-5 equivalents) and HBTU (1.9-5 equivalents) in DMF. Add DIPEA (2-6 equivalents) to the solution and pre-activate for 1-2 minutes.[1][9]

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin.

-

Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes.[3]

-

Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress.[1] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.[10] If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[1]

-

Washing: Once the coupling is complete, thoroughly wash the peptide-resin with DMF (3-5 times) to remove excess reagents and byproducts.

Capping (Optional)

If a small amount of unreacted amine remains after a second coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion peptides.[10]

-

Capping Solution: Prepare a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.[5]

-

Capping Reaction: Treat the peptide-resin with the capping solution for 15-30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DMF.

Visualizations

Experimental Workflow

References

- 1. kilobio.com [kilobio.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. kilobio.com [kilobio.com]

- 10. peptide.com [peptide.com]

Choosing the Right Coupling Reagent for Fmoc-Phe-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficient incorporation of amino acids is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of coupling reagent, in particular, significantly impacts the yield, purity, and potential for racemization of the final peptide. Phenylalanine, with its bulky side chain, can present coupling challenges. This document provides a comprehensive guide to selecting the appropriate coupling reagent for Fmoc-Phe-OH, offering a comparison of common reagents, detailed experimental protocols, and troubleshooting advice to ensure successful peptide synthesis.

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of an incoming Fmoc-amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain.[1] Modern coupling reagents, such as phosphonium and aminium/uronium salts, have become popular due to their high coupling rates and minimal side reactions.[1]

Comparison of Common Coupling Reagents for this compound

The selection of a coupling reagent is a balance between reaction speed, efficiency, and the suppression of side reactions, most notably racemization. For this compound, several reagents have proven to be effective. The following table summarizes key quantitative data for some of the most widely used coupling reagents.

| Coupling Reagent/System | Typical Reaction Time | Coupling Efficiency | Racemization Potential | Key Considerations |

| HATU / DIPEA | 30 min - 4 h[2] | High (>95%)[2] | Low | Highly efficient, especially for sterically hindered amino acids.[3] |

| HBTU / DIPEA | 10 - 60 min[4][5] | High (>95%)[5] | Low | A cost-effective and reliable alternative to HATU.[5] |

| DIC / Oxyma | 1 - 3 h[6] | High (>95%)[7] | Low[7][8] | DIC is a liquid, making it suitable for automated synthesizers.[1] The urea byproduct is soluble in common washing solvents.[1] Oxyma is a safer and effective alternative to HOBt.[7] |

| DIC / HOBt | 4 h (or longer)[4] | High (>90%) | Moderate[8] | A classic and cost-effective method. Racemization can be higher compared to Oxyma or HOAt.[8] |

| PyBOP / DIPEA | 10 - 60 min | High (>95%) | Low | Byproducts are less hazardous than those of BOP.[9] |

| COMU / DIPEA | Fast | Very High | Very Low[10] | A third-generation uronium reagent with high solubility and safety profile.[1][11] |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide. These protocols assume a standard solid-phase peptide synthesis setup.

Resin Preparation (Common for all Protocols)

-

Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[2][6]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and finally DMF (3 times).[6]

-

-

Confirmation of Free Amine: Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.[6]

Protocol 1: HATU Mediated Coupling

-

Activation of this compound: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[2]

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or collidine (4-10 equivalents) to the solution and vortex briefly.[2]

-

Coupling Reaction: Immediately add the activated amino acid solution to the resin.[2]

-

Agitation: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[2] The reaction time will depend on the specific amino acids being coupled.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.[6]

-

Monitoring the Coupling: Perform a Kaiser test. A negative test (yellow color) indicates that the coupling reaction is complete.[6] If the test is positive, a second coupling (double coupling) may be necessary.[6]

Protocol 2: HBTU Mediated Coupling

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[6]

-

Base Addition: Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.[6]

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours.[6]

-

Washing: Drain the coupling solution and wash the resin as described in Protocol 1.[6]

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the reaction.[6]

Protocol 3: DIC/Oxyma Mediated Coupling

-

Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[6]

-

Coupling Reaction:

-

Add the this compound/Oxyma solution to the deprotected resin.

-

Add DIC (3 equivalents) to the reaction vessel.[6]

-

-

Agitation: Agitate the mixture at room temperature for 1-3 hours.[6]

-

Washing: Drain the coupling solution and wash the resin as described in Protocol 1.[6]

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the reaction.[6]

Visualizations

Caption: General workflow for a single coupling cycle in SPPS.